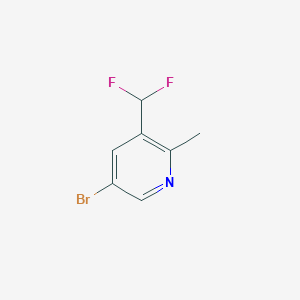
5-Bromo-3-(difluoromethyl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethyl)-2-methylpyridine typically involves the bromination of 3-(difluoromethyl)-2-methylpyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products: The major products depend on the type of reaction. For example, substitution reactions yield various substituted pyridines, while coupling reactions produce biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3-(difluoromethyl)-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for creating diverse chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Industry: The compound is used in the development of agrochemicals, including pesticides and herbicides. Its chemical properties allow for the creation of effective and selective agents for crop protection.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-methylpyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the metabolic stability and bioavailability of the compounds, making them more effective in their intended applications.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-3-(trifluoromethyl)-2-methylpyridine
- 3-Bromo-5-(trifluoromethyl)phenol
- 5-Bromo-3-(difluoromethyl)picolinic acid
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 5-Bromo-3-(difluoromethyl)-2-methylpyridine offers a unique combination of bromine and difluoromethyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, distinguishing it from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C7H6BrF2N |
|---|---|
Molekulargewicht |
222.03 g/mol |
IUPAC-Name |
5-bromo-3-(difluoromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-6(7(9)10)2-5(8)3-11-4/h2-3,7H,1H3 |
InChI-Schlüssel |
JBXVIPOSZHDUFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


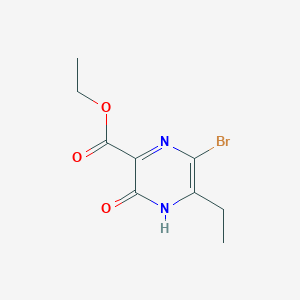



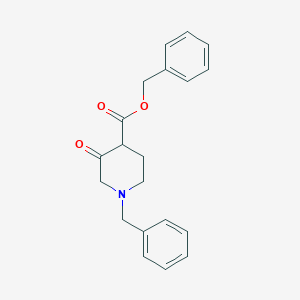
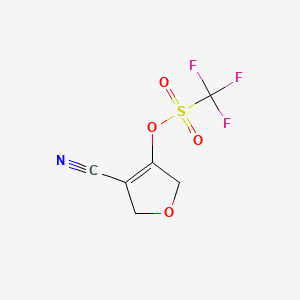
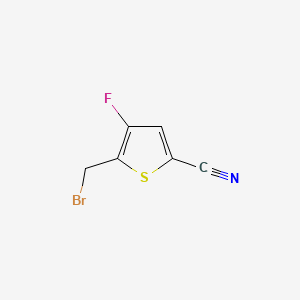
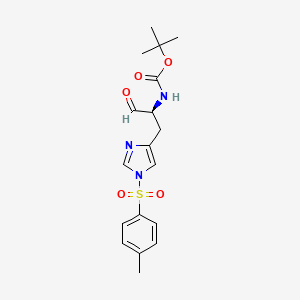
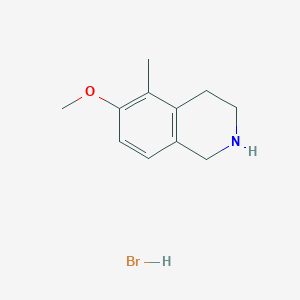
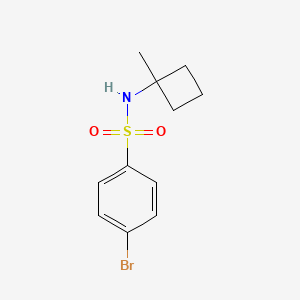



![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
